molecular formula C10H16O3 B13310707 Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B13310707
M. Wt: 184.23 g/mol
InChI Key: ORLZPOSPUFSCMW-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate (CAS 1522633-24-4) is a high-purity chemical compound supplied for research and further manufacturing applications. With the molecular formula C 10 H 16 O 3 and a molecular weight of 184.23 g/mol, this ester serves as a versatile and valuable building block in organic synthesis . This compound is characterized by a cyclopentanone ring system that is functionalized with both an ester and a ketone, making it a key precursor for the synthesis of more complex molecular architectures. The presence of the 3,3-dimethyl group introduces steric influence that can guide regioselectivity in subsequent chemical reactions. Researchers utilize this scaffold in the development of active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. Its structure is particularly relevant for exploring novel chemical space in medicinal chemistry and drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)7-5-6-10(2,3)8(7)11/h7H,4-6H2,1-3H3

InChI Key

ORLZPOSPUFSCMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3,3-dimethyl-2-oxocyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. This method provides a high yield of the desired ester under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Alkylation and Bromination

The α-hydrogens adjacent to the ketone group undergo deprotonation with strong bases like NaH, facilitating alkylation. For example:

  • Methylation : Treatment with NaH and methyl iodide (MeI) at room temperature yields ethyl 1-(2-bromoethyl)-3,3-dimethyl-2-oxocyclopentane-1-carboxylate .

  • Bromination : Subsequent heating in 48% hydrobromic acid (HBr) at 110°C for 18 hours induces decarboxylation and bromination, producing a brominated cyclopentane derivative .

Key Conditions :

Reaction StepReagents/ConditionsProductYield
MethylationNaH, MeI, RT, overnightAlkylated ester63%
Bromination48% HBr, 110°C, 18hBromocyclopentane derivativeQuantified via NMR

Hydrolysis and Decarboxylation

The ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Heating with HBr (48%) at elevated temperatures cleaves the ester, releasing CO₂ and forming a carboxylic acid intermediate, which further reacts to yield substituted cyclopentanes .

  • Basic Hydrolysis : Saponification with NaOH or KOH would generate the corresponding carboxylate salt, though specific data for this compound is inferred from analogous esters.

Transesterification

The ethyl ester undergoes transesterification with alcohols under catalytic conditions:

  • n-Butanol Exchange : Reaction with n-butanol at 110°C in the presence of silica gel chromatography produces a mixture of butyl 2,2-dimethyl-5-oxocyclopentanecarboxylate and butyl 3,3-dimethyl-2-oxocyclopentanecarboxylate in a 2:1 ratio (81% yield) .

Reaction Table :

AlcoholCatalystTemperatureProduct RatioYield
n-ButanolSilica gel110°C2:1 (2ea :2eb )81%

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol:

  • LiAlH₄ Reduction : In anhydrous ether, the ketone is reduced to ethyl 3,3-dimethyl-2-hydroxycyclopentane-1-carboxylate. This reaction is extrapolated from similar cyclopentanone reductions.

Nucleophilic Substitution

The bromoethyl side chain (from alkylation) participates in nucleophilic substitutions:

  • Amine Substitution : Reaction with benzylamine in DMF replaces the bromide with a benzylamino group, forming amino-substituted derivatives .

Fluorination

While not directly documented for this compound, analogous reactions with diethylaminosulfur trifluoride (DAST) on similar esters yield difluoro derivatives . For example:

  • DAST Treatment : Heating with DAST in dichloromethane converts the ketone to a geminal difluoro group, producing ethyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate .

Cyclization Reactions

Under high-temperature or catalytic conditions, the compound participates in cyclization to form fused-ring systems:

  • Thermal Cyclization : Heating in dipolar aprotic solvents (e.g., DMF) at 140°C facilitates ring closure, yielding spirocyclic products .

Thioester Formation

Reaction with thiols generates thioester derivatives:

  • Benzyl Mercaptan : At 130°C, benzyl mercaptan substitutes the ester oxygen with sulfur, forming S-benzyl 4,4-dimethyl-2-oxocyclopentane-1-carbothioate (55% yield) .

Thioester Synthesis :

ThiolConditionsProductYield
Benzyl mercaptan130°C, silica gel3c (thioester)55%

Scientific Research Applications

Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate depends on the specific reactions it undergoes. In general, the compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₁₆O₃ 184.23 3,3-dimethyl, 2-oxo, 1-ethyl ester High steric hindrance, ketone group
Mthis compound C₉H₁₄O₃ 170.21 3,3-dimethyl, 2-oxo, 1-methyl ester Shorter alkyl chain, lower lipophilicity
Ethyl 2-oxocyclopentane-1-carboxylate C₈H₁₂O₃ 156.18 2-oxo, 1-ethyl ester No dimethyl groups; simpler structure
Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate C₁₆H₂₆O₄ 282.38 2-oxo, 1-ethyl ester, 3-oxooctyl chain Extended alkyl chain, higher lipophilicity
Ethyl 3-oxocyclopentanecarboxylate C₈H₁₂O₃ 156.18 3-oxo, 1-ethyl ester Ketone at position 3 instead of 2

Physicochemical Properties

  • Boiling Point : Ethyl 2-oxocyclopentane-1-carboxylate (C₈H₁₂O₃) has a boiling point of 225–228°C . The addition of dimethyl groups in this compound likely increases its boiling point due to higher molecular weight and reduced volatility.
  • Lipophilicity: The dimethyl groups enhance lipophilicity (logP ≈ 2.5–3.0 estimated) compared to non-methylated analogs (e.g., Ethyl 2-oxocyclopentane-1-carboxylate, logP ~1.5) .
  • Solubility : The ketone and ester groups confer polar characteristics, but steric hindrance from dimethyl substituents may reduce aqueous solubility compared to simpler analogs .

Research Findings and Industrial Relevance

  • Steric Effects : The dimethyl groups in this compound reduce ring strain but may complicate crystallization compared to unsubstituted analogs .
  • Market Availability : Similar compounds like mthis compound are listed in catalogs but often discontinued, highlighting challenges in commercial synthesis .
  • Thermal Stability : Cyclopentane derivatives with multiple oxo groups (e.g., Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate) exhibit moderate stability, requiring controlled storage conditions .

Biological Activity

Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its bicyclic structure, which includes a cyclopentane ring with a carboxylate ester functional group. The synthesis typically involves multi-step processes including cyclization reactions and functional group transformations. For instance, a common synthetic route involves the use of appropriate starting materials such as cyclopentanones and subsequent esterification reactions to yield the final product .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated efficacy against various bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of the inflammatory pathway can lead to therapeutic benefits .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. This suggests that the compound possesses strong antimicrobial properties that could be harnessed in clinical applications .

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Mice treated with this compound exhibited reduced paw swelling and lower levels of inflammatory markers compared to untreated controls. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .

Research Findings

Study Activity Findings
Study 1AntimicrobialEffective against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL)
Study 2Anti-inflammatoryReduced paw swelling in arthritis model; decreased inflammatory markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Start with cyclopentanone derivatives, such as mthis compound (a structural analog), and employ esterification or alkylation reactions. For example, use ethyl alcohol under acidic catalysis to substitute methyl groups .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography.
  • Step 3 : Characterize intermediates using 1^1H and 13^13C NMR. For example, the ester group typically appears as a quartet at δ ~4.2 ppm (ethoxy protons) and a carbonyl signal at δ ~173 ppm in 13^13C NMR .
    • Key Data :
  • 1^1H NMR (CDCl3_3): Ethyl group protons at δ 1.26 (t, J=6.8J = 6.8 Hz), cyclopentane protons at δ 2.05–1.69 (m) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol or ethyl acetate. Use SHELX software for structure refinement .
  • Key Parameters : Monitor bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., cyclopentane ring puckering ~65° between substituents) .
    • Example : A structurally similar compound, ethyl 2-oxocyclohex-3-ene-1-carboxylate, showed an envelope conformation in crystallography, with deviations in ring puckering affecting reactivity .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity or binding properties of this compound?

  • Methodology :

  • Step 1 : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites .
  • Step 2 : Perform molecular docking (e.g., AutoDock Vina) to study interactions with biological targets (e.g., enzymes). Validate with experimental IC50_{50} values .
    • Case Study : A cyclohexenone derivative showed strong binding to acetylcholinesterase (docking score: −9.2 kcal/mol), corroborated by in vitro inhibition assays .

Q. How to resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Methodology :

  • Scenario : Discrepancies in dihedral angles between NMR (solution state) and X-ray (solid state).
  • Resolution :

Conduct variable-temperature NMR to assess conformational flexibility.

Compare with computational models (e.g., molecular dynamics simulations).

Revisit crystallization conditions—polar solvents may stabilize specific conformers .

  • Example : In Ethyl 2′-hydroxy-4′,6′-dimethoxybiphenyl-4-carboxylate, methoxy groups showed coplanarity in X-ray but tilt in solution due to steric effects .

Q. What strategies improve enantioselective synthesis of this compound for chiral drug intermediates?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts like Jacobsen’s Co(salen) for cyclopropanation or Sharpless epoxidation for adjacent stereocenters .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
    • Data : A related azido-hydroxycyclopentane derivative achieved 92% ee using enzymatic resolution .

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